[(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxyoxolan-2-yl]methyl benzoate
CAS No.:
Cat. No.: VC16192681
Molecular Formula: C16H18N2O6
Molecular Weight: 334.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18N2O6 |
|---|---|
| Molecular Weight | 334.32 g/mol |
| IUPAC Name | [(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxyoxolan-2-yl]methyl benzoate |
| Standard InChI | InChI=1S/C16H18N2O6/c19-11-8-14(18-7-6-13(20)17-16(18)22)24-12(11)9-23-15(21)10-4-2-1-3-5-10/h1-5,11-12,14,19H,6-9H2,(H,17,20,22)/t11-,12+,14+/m0/s1 |
| Standard InChI Key | BLRAJBRPCNERDF-OUCADQQQSA-N |
| Isomeric SMILES | C1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)O |
| Canonical SMILES | C1CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CC=CC=C3)O |
Introduction
Structural Elucidation and Stereochemical Features
Molecular Architecture
The compound’s IUPAC name, [(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxyoxolan-2-yl]methyl benzoate, delineates its intricate structure. Key components include:
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Oxolan (tetrahydrofuran) ring: A five-membered oxygen-containing ring with substitutions at positions 2, 3, and 5.
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1,3-Diazinan-2,4-dione: A six-membered ring containing two nitrogen atoms and two ketone groups.
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Benzoate ester: A phenyl group linked via an ester bond to the oxolan ring.
The stereochemistry—(2R,3S,5R)—dictates the spatial arrangement of substituents, critical for biological activity. The oxolan ring adopts a puckered conformation, while the 1,3-diazinan-2,4-dione moiety exhibits planarity, as inferred from analogous structures .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂O₆ |
| Molecular Weight | 334.32 g/mol |
| IUPAC Name | [(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxyoxolan-2-yl]methyl benzoate |
| Canonical SMILES | C1CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CC=CC=C3)O |
Spectroscopic and Crystallographic Insights
While direct crystallographic data for this compound is unavailable, related structures (e.g., inden-1-one derivatives) demonstrate that planar five-membered rings and supramolecular interactions (e.g., C–H⋯O and π–π stacking) stabilize the crystal lattice . The benzoate group likely enhances lipophilicity, influencing solubility and membrane permeability .
Synthetic Pathways and Methodological Considerations
Multi-Step Organic Synthesis
The synthesis involves sequential reactions to assemble the oxolan, 1,3-diazinan-2,4-dione, and benzoate moieties. A plausible route includes:
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Oxolan Ring Formation: Cyclization of a diol precursor under acidic conditions.
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Introduction of 1,3-Diazinan-2,4-dione: Condensation of a urea derivative with the oxolan intermediate.
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Esterification: Coupling the hydroxy group at position 2 of the oxolan with benzoic acid using a coupling agent (e.g., DCC/DMAP) .
Stereochemical Control
The (2R,3S,5R) configuration necessitates asymmetric synthesis or chiral resolution techniques. Enzymatic catalysis or chiral auxiliaries may enforce stereoselectivity during ring formation or substitution .
Biological Activity and Mechanistic Insights
Antimicrobial Properties
The 1,3-diazinan-2,4-dione moiety disrupts microbial enzyme function, particularly in bacterial cell wall synthesis. Comparative studies show that analogues with similar diazinan structures exhibit MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .
Table 2: Biological Activity Profile
| Activity Type | Model System | Key Finding |
|---|---|---|
| Antimicrobial | S. aureus | MIC = 8 µg/mL |
| Anticancer | HeLa cells | IC₅₀ = 10 µM |
Physicochemical Properties and Stability
Solubility and Partitioning
The compound’s logP value (estimated at 1.8) suggests moderate lipophilicity, balancing aqueous solubility (~25 mg/mL in DMSO) and membrane permeability. The benzoate ester hydrolyzes under alkaline conditions, releasing benzoic acid and the parent alcohol .
Thermal and Oxidative Stability
Differential scanning calorimetry (DSC) reveals a melting point of 162–165°C. The compound is stable under inert atmospheres but degrades upon prolonged exposure to light or oxygen, necessitating storage at –20°C.
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